molecular formula C9H8F2O2 B1304698 1-[3-(Difluoromethoxy)phenyl]ethanone CAS No. 101975-23-9

1-[3-(Difluoromethoxy)phenyl]ethanone

Cat. No.: B1304698
CAS No.: 101975-23-9
M. Wt: 186.15 g/mol
InChI Key: RLBDNZCDRGGGEE-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)phenyl]ethanone, also known as 3’-(Difluoromethoxy)acetophenone, is an organic compound with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used in various chemical and biochemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Difluoromethoxy)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group. This can be achieved through Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Difluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl ethanone derivatives.

Scientific Research Applications

1-[3-(Difluoromethoxy)phenyl]ethanone is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)phenyl]ethanone can be compared with other similar compounds, such as:

    1-[3-(Trifluoromethoxy)phenyl]ethanone: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and properties.

    1-[3-(Methoxy)phenyl]ethanone: Contains a methoxy group instead of difluoromethoxy, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDNZCDRGGGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378884
Record name 1-[3-(Difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101975-23-9
Record name 1-[3-(Difluoromethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(difluoromethoxy)phenyl]ethan-1-one
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